GSK143 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

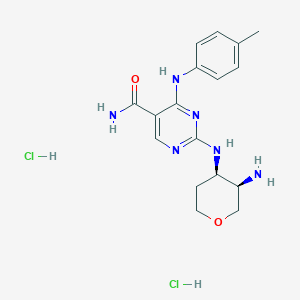

C17H24Cl2N6O2 |

|---|---|

Molecular Weight |

415.3 g/mol |

IUPAC Name |

2-[[(3R,4R)-3-aminooxan-4-yl]amino]-4-(4-methylanilino)pyrimidine-5-carboxamide;dihydrochloride |

InChI |

InChI=1S/C17H22N6O2.2ClH/c1-10-2-4-11(5-3-10)21-16-12(15(19)24)8-20-17(23-16)22-14-6-7-25-9-13(14)18;;/h2-5,8,13-14H,6-7,9,18H2,1H3,(H2,19,24)(H2,20,21,22,23);2*1H/t13-,14+;;/m0../s1 |

InChI Key |

UEHPBSLIDBDMCZ-WICJZZOFSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC=C2C(=O)N)N[C@@H]3CCOC[C@@H]3N.Cl.Cl |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC=C2C(=O)N)NC3CCOCC3N.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Deep Dive into the Mechanism of Action of GSK143 Dihydrochloride: A Selective SYK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of GSK143 dihydrochloride (B599025), a potent and highly selective, orally active inhibitor of spleen tyrosine kinase (SYK). This document collates available quantitative data, details key experimental findings, and visualizes the associated signaling pathways to serve as a valuable resource for researchers in immunology, oncology, and drug discovery.

Core Mechanism of Action: Targeting SYK Kinase

GSK143 dihydrochloride's primary mechanism of action is the direct inhibition of spleen tyrosine kinase (SYK), a non-receptor cytoplasmic tyrosine kinase crucial for signal transduction downstream of various immunoreceptors.[1][2][3][4] SYK plays a pivotal role in the activation of multiple immune cells, including B cells, mast cells, macrophages, and neutrophils.[4][5] By binding to and inhibiting the catalytic activity of SYK, GSK143 effectively blocks these signaling cascades, leading to a reduction in cellular activation, proliferation, and inflammatory responses.[1][2][4][6]

Impact on Downstream Signaling Pathways

The inhibition of SYK by GSK143 leads to the modulation of several downstream signaling pathways that are critical for immune cell function.

B-Cell Receptor (BCR) Signaling

In B cells, particularly in the context of Chronic Lymphocytic Leukemia (CLL), SYK is a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, SYK is recruited and activated, leading to a cascade of downstream events that promote cell survival and proliferation. GSK143 abrogates these survival signals in CLL cells.[5][7] Specifically, it has been shown to inhibit the phosphorylation of Erk (pErk), a key protein in the MAPK signaling pathway, and to disrupt calcium flux, an early signaling event following BCR activation.[1][6]

Caption: BCR signaling pathway inhibition by this compound.

Fc Receptor (FcR) Signaling in Macrophages

In macrophages, SYK is essential for signaling downstream of Fc receptors (FcRs), which are involved in phagocytosis and the release of inflammatory mediators. GSK143 has been demonstrated to reduce cytokine expression in bone marrow-derived macrophages in a concentration-dependent manner, highlighting its anti-inflammatory properties.[1]

Caption: FcR signaling pathway inhibition in macrophages by GSK143.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of GSK143

| Target | Assay Type | Value Type | Value | Reference |

| SYK | Kinase Assay | pIC50 | 7.5 | [1][2][3] |

| pErk | Cellular Assay | pIC50 | 7.1 | [1][2][3] |

| CLL Cells | Cell Viability | IC50 | 323 nM | [1][6] |

Table 2: Selectivity Profile of GSK143 (pIC50 values)

| Kinase | pIC50 | Kinase | pIC50 | Reference |

| ZAP-70 | 4.7 | JAK1 | 5.8 | [1][6] |

| LCK | 5.3 | JAK2 | 5.8 | [1][6] |

| LYN | 5.4 | JAK3 | 5.7 | [1][6] |

| Aurora B | 4.8 | hERG | 4.7 | [1][6] |

Experimental Protocols

While full, detailed experimental protocols are proprietary to the original researchers, this section outlines the general methodologies used in key experiments based on available information.

Kinase Inhibition Assays

A generalized workflow for determining the in vitro kinase inhibitory activity of GSK143 would involve a biochemical assay.

Caption: Generalized workflow for an in vitro kinase inhibition assay.

-

Objective: To determine the concentration of GSK143 required to inhibit 50% of SYK kinase activity (IC50).

-

Methodology:

-

Recombinant human SYK enzyme is incubated with a specific peptide substrate and ATP in a buffer solution.

-

This compound is added at a range of concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays.

-

The results are plotted as a dose-response curve, and the IC50 value is calculated. The pIC50 is the negative logarithm of the IC50.

-

Cell-Based Assays (CLL Cells)

-

Objective: To assess the effect of GSK143 on the viability of Chronic Lymphocytic Leukemia (CLL) cells.

-

Methodology:

-

CLL cells are cultured in appropriate media.

-

GSK143 is added to the cell cultures at various concentrations (e.g., 10 nM to 10,000 nM).[1][6]

-

The cells are incubated for a specified period (e.g., every 24 hours for 3 days).[1][6]

-

Cell viability is assessed using a standard method, such as an MTT or CellTiter-Glo assay, which measures metabolic activity as an indicator of viable cells.

-

The IC50 value, the concentration at which 50% of cell viability is inhibited, is determined.

-

In Vivo Anti-inflammatory Models (Rat Arthus Reaction)

-

Objective: To evaluate the in vivo efficacy of GSK143 in a model of immune complex-mediated inflammation.

-

Methodology:

-

A cutaneous reverse passive Arthus reaction is induced in rats. This involves sensitizing the animals and then challenging them to elicit an inflammatory response.

-

GSK143 is administered orally at different doses (e.g., 3, 10, 30, 100 mg/kg) one hour before the inflammatory challenge.[1][6]

-

The inflammatory response, often measured as swelling or edema at the site of challenge, is quantified.

-

The dose-dependent effect of GSK143 on reducing the inflammatory response is determined. At 10 mg/kg and 30 mg/kg, GSK143 reduced the response by approximately 50% and 70%, respectively.[1][6]

-

Conclusion

This compound is a potent and highly selective inhibitor of spleen tyrosine kinase. Its mechanism of action involves the direct inhibition of SYK, leading to the disruption of downstream signaling pathways crucial for the function of various immune cells. This has been demonstrated through its ability to inhibit pErk, reduce calcium flux in B cells, and decrease cytokine production in macrophages. The quantitative data underscores its potency and selectivity. In vivo studies have confirmed its anti-inflammatory efficacy. These findings position this compound as a valuable tool for research into SYK-mediated diseases and as a potential therapeutic agent for inflammatory and autoimmune disorders, as well as certain hematological malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of GSK143, a highly potent, selective and orally efficacious spleen tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Syk and pTyr’d: Signaling through the B cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. The Syk Protein Tyrosine Kinase Is Essential for Fcγ Receptor Signaling in Macrophages and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Syk Regulates Neutrophilic Airway Hyper-Responsiveness in a Chronic Mouse Model of Allergic Airways Inflammation | PLOS One [journals.plos.org]

GSK143 Dihydrochloride: A Deep Dive into its Function as a Selective SYK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK143 dihydrochloride (B599025) is a potent and highly selective, orally active inhibitor of spleen tyrosine kinase (SYK). SYK is a crucial non-receptor tyrosine kinase that plays a pivotal role in the signaling pathways of various immune cells. By modulating SYK activity, GSK143 dihydrochloride has demonstrated significant potential in the treatment of inflammatory diseases and certain hematological malignancies. This technical guide provides a comprehensive overview of the function, mechanism of action, and pharmacological profile of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Function and Mechanism of Action

This compound's primary function is the highly selective inhibition of spleen tyrosine kinase (SYK).[1][2][3][4] SYK is a key mediator of signal transduction downstream of various immunoreceptors, including B-cell receptors (BCRs), Fc receptors, and integrins.[4] Its activation triggers a cascade of downstream signaling events that are essential for numerous cellular responses such as proliferation, differentiation, and phagocytosis.[4]

The mechanism of action of this compound involves its direct binding to the SYK enzyme, leading to the abrogation of its kinase activity. This inhibition prevents the phosphorylation of downstream substrates, thereby disrupting the entire signaling cascade. A key downstream target affected by GSK143 is the extracellular signal-regulated kinase (Erk), with GSK143 demonstrating inhibition of phosphorylated Erk (pErk).[1][2][3] This disruption of SYK-mediated signaling ultimately leads to the suppression of inflammatory responses and the reduction of immune cell recruitment.[1][3] Furthermore, GSK143 has been shown to abrogate early signaling events such as calcium flux following receptor activation.[1][3]

Signaling Pathway of SYK Inhibition by GSK143

Caption: Inhibition of the SYK signaling pathway by this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, highlighting its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity

| Target | Parameter | Value (pIC50) | Value (IC50) | Reference |

| SYK | pIC50 | 7.5 | [1][2][3] | |

| pErk | pIC50 | 7.1 | [1][2][3] | |

| ZAP-70 | pIC50 | 4.7 | [1] | |

| LCK | pIC50 | 5.3 | [1] | |

| LYN | pIC50 | 5.4 | [1] | |

| JAK1 | pIC50 | 5.8 | [1] | |

| JAK2 | pIC50 | 5.8 | [1] | |

| JAK3 | pIC50 | 5.7 | [1] | |

| Aurora B | pIC50 | 4.8 | [1] | |

| hWB | pIC50 | 6.6 | [1] | |

| hERG | pIC50 | 4.7 | [1] | |

| CLL Cells | IC50 | 323 nM | [1][5] |

Table 2: In Vivo Efficacy

| Model | Species | Dosing | Effect | Reference |

| Cutaneous Reverse Passive Arthus Reaction | Rat | 10 mg/kg (oral) | ~50% reduction | [5] |

| Cutaneous Reverse Passive Arthus Reaction | Rat | 30 mg/kg (oral) | ~70% reduction | [5] |

| Intestinal Inflammation | Mouse | 1 mg/kg (oral) | Reduced inflammation and immune cell recruitment | [1][5] |

Table 3: Pharmacokinetic Profile in Rats

| Parameter | Value | Route | Reference |

| T1/2 (Half-life) | 4.2 hours | IV (1 mg/kg) / PO (3 mg/kg) | [1][5] |

| Clearance | 16 mL/min/kg | IV (1 mg/kg) | [1][5] |

| Bioavailability | 30% | PO (3 mg/kg) | [1][5] |

| Vss (Volume of Distribution) | 4.1 L/kg | IV (1 mg/kg) | [1][5] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of findings.

Cell Viability Assay in Chronic Lymphocytic Leukaemia (CLL) Cells

-

Cell Line: Chronic Lymphocytic Leukaemia (CLL) cells.[5]

-

Compound Concentrations: 10, 100, 1000, 10000 nM of this compound.[5]

-

Incubation Time: Every 24 hours for 3 days.[5]

-

Methodology:

-

Seed CLL cells in appropriate culture plates and conditions.

-

Treat cells with the specified concentrations of this compound.

-

Incubate for 72 hours, with fresh compound added every 24 hours.

-

Assess cell viability using a standard method such as MTT or CellTiter-Glo assay.

-

Calculate the IC50 value, which represents the concentration of the compound that inhibits cell viability by 50%.[5]

-

SYK Phosphorylation and Calcium Flux Assay

-

Treatment: 1 µM this compound for 30 minutes.[1]

-

Methodology for SYK Phosphorylation:

-

Pre-treat immune cells (e.g., B-cells or macrophages) with 1 µM this compound for 30 minutes.

-

Stimulate the cells with an appropriate agonist to activate the target receptor (e.g., anti-IgM for BCR).

-

Lyse the cells and perform Western blotting using an antibody specific for phosphorylated SYK.

-

-

Methodology for Calcium Flux:

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pre-treat the cells with 1 µM this compound for 30 minutes.

-

Stimulate the cells and measure the change in intracellular calcium concentration using a fluorometer or flow cytometer.

-

Cytokine Expression in Bone Marrow-Derived Macrophages (BMDMs)

-

Compound Concentrations: 0.1 - 10 µM this compound.[1]

-

Incubation Time: 30 minutes pre-treatment.[1]

-

Methodology:

-

Culture bone marrow-derived macrophages.

-

Pre-treat the BMDMs with this compound at the specified concentrations for 30 minutes.

-

Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS).

-

Collect the cell supernatant and measure the levels of various cytokines (e.g., TNF-α, IL-6) using an ELISA or a multiplex cytokine assay.

-

In Vivo Model: Cutaneous Reverse Passive Arthus Reaction

-

Animal Model: Rats.[5]

-

Dosing: 3, 10, 30, 100 mg/kg of GSK143 administered orally 1 hour before ovalbumin challenge.[5]

-

Methodology:

-

Sensitize the skin of the rats by intradermal injection of an antibody.

-

Administer this compound orally at the specified doses.

-

After 1 hour, induce the Arthus reaction by intravenous injection of the antigen (ovalbumin).

-

Measure the inflammatory response, typically by assessing edema (e.g., ear swelling) or extravasation of a dye.

-

Experimental Workflow Diagram

Caption: Overview of key experimental assays for this compound.

Conclusion

This compound is a highly potent and selective SYK inhibitor with a well-defined mechanism of action. Its ability to modulate SYK-mediated signaling pathways translates into significant anti-inflammatory and anti-proliferative effects in relevant preclinical models. The comprehensive data presented in this guide underscores the potential of GSK143 as a valuable research tool and a promising therapeutic candidate for a range of immune-mediated diseases and hematological cancers. Further investigation into its clinical efficacy and safety profile is warranted.

References

GSK143 Dihydrochloride: A Technical Overview of a Potent and Selective SYK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK143 dihydrochloride (B599025) is a potent, selective, and orally bioavailable inhibitor of spleen tyrosine kinase (SYK). Developed by GlaxoSmithKline, it emerged from a diaminopyrimidine carboxamide chemical series and demonstrated significant efficacy in preclinical models of inflammation. Despite its promising preclinical profile, GSK143 dihydrochloride does not appear to have advanced into significant clinical development and is presumed to be a discontinued (B1498344) candidate. This guide provides a comprehensive technical overview of its discovery, mechanism of action, and preclinical development, based on publicly available scientific literature.

Discovery and Rationale

GSK143 was identified through a lead optimization program focused on developing potent and selective inhibitors of SYK, a key mediator of signaling in various immune cells. The medicinal chemistry effort centered on the diaminopyrimidine carboxamide scaffold, aiming to enhance activity in human whole blood assays while maintaining a favorable selectivity profile against other kinases and minimizing off-target effects such as hERG inhibition. GSK143 (also referred to as compound 20 in its discovery publication) was selected as a lead candidate due to its high potency, excellent selectivity, and demonstrated in vivo efficacy.[1]

Mechanism of Action

This compound is an ATP-competitive inhibitor of spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune receptors, including B-cell receptors (BCRs) and Fc receptors. Upon receptor activation, SYK is recruited to the receptor complex and becomes activated, initiating a downstream signaling cascade that involves the phosphorylation of multiple substrates. This cascade ultimately leads to the activation of transcription factors and the production of inflammatory mediators. By binding to the ATP-binding pocket of SYK, GSK143 prevents the phosphorylation of its substrates, thereby blocking the downstream signaling and inhibiting the cellular responses mediated by these immune receptors. One of the key downstream pathways inhibited by GSK143 is the Erk signaling pathway.[1][2][3]

Signaling Pathway

Caption: Mechanism of action of GSK143 in inhibiting SYK-mediated signaling.

Quantitative Data

In Vitro Potency and Selectivity

GSK143 demonstrates high potency for SYK and significant selectivity against a panel of other kinases.

| Target | Parameter | Value | Reference |

| SYK | pIC50 | 7.5 | [1] |

| Phosphorylated Erk (pErk) in Ramos Cells | pIC50 | 7.1 | [1] |

| ZAP-70 | pIC50 | 4.7 | [1] |

| LCK | pIC50 | 5.3 | [1] |

| LYN | pIC50 | 5.4 | [1] |

| JAK1 | pIC50 | 5.8 | [1] |

| JAK2 | pIC50 | 5.8 | [1] |

| JAK3 | pIC50 | 5.7 | [1] |

| Aurora B | pIC50 | 4.8 | [1] |

| hERG | pIC50 | 4.7 | [1] |

| Chronic Lymphocytic Leukemia (CLL) cells | IC50 | 323 nM | [1] |

Preclinical Pharmacokinetics in Rats

| Parameter | Route | Dose | Value | Units | Reference |

| T1/2 | IV | 1 mg/kg | 4.2 | hours | [1] |

| Clearance | IV | 1 mg/kg | 16 | mL/min/kg | [1] |

| Vss | IV | 1 mg/kg | 4.1 | L/kg | [1] |

| Bioavailability | PO | 3 mg/kg | 30 | % | [1] |

In Vivo Efficacy

| Model | Species | Dosing | Effect | Reference |

| Cutaneous Reverse Passive Arthus Reaction | Rat | 10 mg/kg, PO | ~50% reduction in reaction | [1] |

| Cutaneous Reverse Passive Arthus Reaction | Rat | 30 mg/kg, PO | ~70% reduction in reaction | [1] |

| Intestinal Inflammation | Mouse | 1 mg/kg, PO | Reduced inflammation and immune cell recruitment | [1] |

Experimental Protocols

While the primary publication does not provide detailed step-by-step protocols, the following outlines the key experiments conducted in the discovery and preclinical evaluation of GSK143.

Preclinical Development Workflow

Caption: A generalized workflow for the preclinical evaluation of GSK143.

SYK Enzyme Inhibition Assay: The potency of GSK143 against the SYK enzyme was likely determined using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a filter-binding assay, which measures the phosphorylation of a peptide substrate by the purified SYK enzyme in the presence of varying concentrations of the inhibitor.

pErk Inhibition in Ramos Cells: The cellular activity of GSK143 was assessed in Ramos cells, a human B-lymphoma cell line that endogenously expresses the B-cell receptor. Inhibition of SYK in these cells blocks the BCR signaling cascade, and the potency of GSK143 was quantified by measuring the inhibition of phosphorylation of the downstream kinase Erk, typically by Western blot or a plate-based immunoassay.

Kinase Selectivity Panel: To determine the selectivity of GSK143, it was tested against a broad panel of protein kinases. These assays are typically run by commercial vendors and utilize various formats to measure the inhibitory activity of the compound against each kinase.

Rat Cutaneous Reverse Passive Arthus Reaction: This is an in vivo model of immune complex-mediated inflammation. The reaction is induced in the skin of rats, and the efficacy of GSK143 is determined by its ability to reduce the resulting edema and inflammation when administered orally prior to the inflammatory challenge.

Synthesis

A detailed, step-by-step synthesis of GSK143 is not publicly available. However, based on its diaminopyrimidine carboxamide structure, the synthesis would likely involve a multi-step sequence.

Proposed High-Level Synthetic Strategy

Caption: A plausible high-level synthetic approach to GSK143.

The synthesis would likely begin with a functionalized pyrimidine core, followed by sequential nucleophilic aromatic substitution (SNA_r_) reactions to introduce the p-toluidine (B81030) and the (3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)amino moieties. The final step would likely be the formation of the carboxamide group.

Development Status

There is no publicly available evidence to suggest that this compound entered formal clinical trials. Searches of clinical trial registries do not show any studies for GSK143 in its intended indications. Furthermore, GSK's publicly disclosed development pipelines in recent years do not list GSK143. This strongly indicates that the development of GSK143 was likely discontinued during the preclinical or very early clinical stages. The reasons for its discontinuation have not been publicly disclosed but could be related to a variety of factors, including but not limited to, unfavorable long-term toxicology findings, suboptimal pharmacokinetic properties in higher species, or strategic portfolio decisions.

References

GSK143 Dihydrochloride: A Technical Guide to its Core Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK143 dihydrochloride (B599025) is a potent and highly selective, orally active inhibitor of Spleen Tyrosine Kinase (SYK).[1][2][3][4] This technical guide provides an in-depth overview of the core target of GSK143, its mechanism of action, and its effects on downstream signaling pathways. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated molecular interactions and workflows to support further research and development efforts in immunology, oncology, and inflammatory diseases.

Core Target: Spleen Tyrosine Kinase (SYK)

The primary molecular target of GSK143 dihydrochloride is Spleen Tyrosine Kinase (SYK), a 72 kDa cytoplasmic non-receptor tyrosine kinase.[5] SYK plays a crucial role in signal transduction in a variety of cell types, particularly hematopoietic cells such as B cells, mast cells, and macrophages.[5][6] It is a key mediator of immune receptor signaling, coupling activated receptors to downstream cellular responses including proliferation, differentiation, phagocytosis, and the release of inflammatory mediators.[5][6]

Quantitative Analysis of this compound Activity

GSK143 demonstrates high potency for SYK and selectivity over other kinases. The following tables summarize the key quantitative metrics reported for GSK143's inhibitory activity and pharmacokinetic properties.

Table 1: In Vitro Inhibitory Activity of GSK143

| Target | Assay Type | Value | Unit |

| SYK | Biochemical | 7.5 | pIC50 |

| Phosphorylated Erk (pErk) | Cellular | 7.1 | pIC50 |

| ZAP-70 | Biochemical | 4.7 | pIC50 |

| LCK | Biochemical | 5.3 | pIC50 |

| LYN | Biochemical | 5.4 | pIC50 |

| JAK1 | Biochemical | 5.8 | pIC50 |

| JAK2 | Biochemical | 5.8 | pIC50 |

| JAK3 | Biochemical | 5.7 | pIC50 |

| Aurora B | Biochemical | 4.8 | pIC50 |

| hWB | Not Specified | 6.6 | pIC50 |

| hERG | Not Specified | 4.7 | pIC50 |

| Chronic Lymphocytic Leukemia (CLL) cells | Cell Viability | 323 | IC50 (nM) |

Data sourced from multiple providers, citing original research.[1][4][5][7]

Table 2: In Vivo Pharmacokinetic Properties of GSK143 in Rats

| Parameter | Administration | Value | Unit |

| T1/2 | IV (1 mg/kg) / PO (3 mg/kg) | 4.2 | hours |

| Clearance | IV (1 mg/kg) / PO (3 mg/kg) | 16 | mL/min/kg |

| Bioavailability | IV (1 mg/kg) / PO (3 mg/kg) | 30 | % |

| Vss | IV (1 mg/kg) / PO (3 mg/kg) | 4.1 | L/kg |

Data sourced from MedchemExpress.[4][7]

Signaling Pathway and Mechanism of Action

GSK143 exerts its effects by inhibiting the kinase activity of SYK. In immune cells, activation of receptors like the B-cell receptor (BCR) or Fc receptors leads to the phosphorylation and activation of SYK. Activated SYK then initiates a downstream signaling cascade, which includes the phosphorylation of key effector molecules, leading to an increase in intracellular calcium and the activation of transcription factors that drive inflammatory responses. GSK143 abrogates these early signaling events, including SYK phosphorylation and subsequent calcium flux.[1][4][5] A significant downstream consequence of SYK inhibition by GSK143 is the inhibition of the MAPK/ERK pathway, as evidenced by the reduction in phosphorylated Erk (pErk).[1][3][4]

Experimental Protocols

Cell Viability Assay in Chronic Lymphocytic Leukemia (CLL) Cells

This protocol is referenced for determining the IC50 of GSK143 in CLL cells.[7]

-

Cell Line: Chronic Lymphocytic Leukemia (CLL) cells.

-

Compound Concentrations: 10, 100, 1000, 10000 nM.

-

Incubation Time: Every 24 hours for 3 days.

-

Procedure:

-

Plate CLL cells at a predetermined density in appropriate cell culture plates.

-

Treat the cells with a serial dilution of this compound (10 nM to 10,000 nM).

-

Incubate the plates for 3 days, with fresh compound being added every 24 hours.

-

After the incubation period, assess cell viability using a standard method (e.g., MTS or CellTiter-Glo assay).

-

Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a four-parameter logistic curve.

-

-

Reported Result: GSK143 had an IC50 of 323 nM in CLL cells.[1][4][5][7]

In Vivo Study: Reduction of Cutaneous Reverse Passive Arthus Reaction

This protocol demonstrates the anti-inflammatory effects of GSK143 in a mouse model.[7]

-

Animal Model: Mice (specific strain not detailed in the source).

-

Compound and Administration: GSK143 administered orally at doses of 3, 10, 30, and 100 mg/kg.

-

Timing: The compound was administered 1 hour before the ovalbumin challenge.

-

Procedure:

-

Sensitize mice according to the established reverse passive Arthus reaction protocol.

-

Administer GSK143 or vehicle control orally at the specified doses.

-

One hour after drug administration, induce the inflammatory reaction by challenging with ovalbumin.

-

Measure the resulting inflammation (e.g., paw edema) at specified time points after the challenge.

-

Compare the inflammatory response in the GSK143-treated groups to the vehicle control group to determine the percentage of inhibition.

-

-

Reported Result: GSK143 reduced the cutaneous reverse passive Arthus reaction in a dose-dependent manner, with approximately 50% and 70% reduction at 10 mg/kg and 30 mg/kg, respectively.[4][7]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of SYK. Its ability to block SYK-mediated signaling pathways, particularly in immune cells, underscores its potential as a therapeutic agent for inflammatory diseases and certain hematological malignancies. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute further studies to explore the full therapeutic potential of GSK143.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. gsk 143 — TargetMol Chemicals [targetmol.com]

- 3. adooq.com [adooq.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

GSK143: A Technical Whitepaper on a Potent and Selective Spleen Tyrosine Kinase (SYK) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK143 is a potent, selective, and orally bioavailable small molecule inhibitor of spleen tyrosine kinase (SYK). As a key mediator of signaling pathways in various immune cells, SYK represents a compelling therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain hematological malignancies. This document provides a comprehensive technical overview of the preclinical data available for GSK143, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. Detailed experimental methodologies for key assays are also presented to facilitate further research and development. Notably, a thorough search of public databases reveals no registered clinical trials for a compound explicitly named GSK143 from GlaxoSmithKline, suggesting its development may have been discontinued (B1498344) or renamed.

Introduction

Spleen tyrosine kinase (SYK) is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various immunoreceptors, including B-cell receptors (BCRs) and Fc receptors[1]. Upon receptor activation, SYK initiates a cascade of downstream signaling events that lead to cellular responses such as proliferation, differentiation, and the release of inflammatory mediators[1]. Given its central role in these processes, the inhibition of SYK has emerged as a promising therapeutic strategy for a multitude of diseases characterized by dysregulated immune responses. GSK143 was developed as a highly selective inhibitor of SYK with the potential for oral administration.

Mechanism of Action

GSK143 is an ATP-competitive inhibitor of spleen tyrosine kinase[2]. By binding to the ATP-binding pocket of the SYK enzyme, GSK143 prevents the phosphorylation of SYK and its subsequent activation. This blockade of SYK activity disrupts downstream signaling pathways, including the phosphorylation of Erk (pErk), and abrogates early signaling events such as calcium flux following receptor stimulation[2]. The inhibitory action of GSK143 ultimately leads to a reduction in the activation of immune cells and the production of inflammatory cytokines.

Signaling Pathway

The following diagram illustrates the central role of SYK in immunoreceptor signaling and the point of intervention for GSK143.

Caption: SYK Signaling Pathway and GSK143 Inhibition.

Quantitative Data

The following tables summarize the key quantitative data for GSK143 from preclinical studies.

Table 1: In Vitro Potency and Selectivity of GSK143

| Target | Assay Type | Value | Reference |

| SYK | Enzymatic | pIC50 = 7.5 | [2] |

| pErk | Cellular | pIC50 = 7.1 | [2] |

| Chronic Lymphocytic Leukemia (CLL) cells | Cellular (Viability) | IC50 = 323 nM | [2] |

| ZAP-70 | Enzymatic | pIC50 = 4.7 | [2] |

| LCK | Enzymatic | pIC50 = 5.3 | [2] |

| LYN | Enzymatic | pIC50 = 5.4 | [2] |

| JAK1 | Enzymatic | pIC50 = 5.8 | [2] |

| JAK2 | Enzymatic | pIC50 = 5.8 | [2] |

| JAK3 | Enzymatic | pIC50 = 5.7 | [2] |

| Aurora B | Enzymatic | pIC50 = 4.8 | [2] |

| hWB (human Whole Blood) | Cellular | pIC50 = 6.6 | [2] |

| hERG | Electrophysiology | pIC50 = 4.7 | [2] |

Table 2: In Vivo Efficacy of GSK143

| Model | Species | Dosing | Effect | Reference |

| Cutaneous Reverse Passive Arthus Reaction | Rat | 10 mg/kg, oral | ~50% reduction | [2] |

| Cutaneous Reverse Passive Arthus Reaction | Rat | 30 mg/kg, oral | ~70% reduction | [2] |

| Postoperative Ileus | Mouse | 0.1-10 mg/kg, oral | Reduced inflammation and immune cell recruitment | [2] |

Table 3: Pharmacokinetic Parameters of GSK143 in Rats

| Parameter | Intravenous (1 mg/kg) | Oral (3 mg/kg) | Reference |

| T1/2 (hours) | 4.2 | 4.2 | [2] |

| Clearance (mL/min/kg) | 16 | - | [2] |

| Bioavailability (%) | - | 30 | [2] |

| Vss (L/kg) | 4.1 | - | [2] |

Experimental Protocols

Detailed methodologies for key experiments cited are provided below. These are based on standard procedures and should be adapted with specific details from the primary literature where available.

In Vitro SYK Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the in vitro potency of an inhibitor against the SYK enzyme.

Caption: Workflow for In Vitro SYK Enzyme Inhibition Assay.

Methodology:

-

Compound Preparation: Prepare a serial dilution of GSK143 in DMSO.

-

Enzyme and Substrate Preparation: Dilute recombinant SYK enzyme and a suitable substrate (e.g., a biotinylated peptide) in kinase assay buffer. Prepare an ATP solution at a concentration near the Km for SYK.

-

Reaction: In a microplate, add the diluted GSK143 solution to wells containing the SYK enzyme and pre-incubate. Initiate the kinase reaction by adding the substrate and ATP mixture.

-

Detection: After a defined incubation period, stop the reaction and quantify the amount of product formed. This can be achieved using various methods, such as the ADP-Glo™ kinase assay which measures ADP production as a luminescent signal.

-

Data Analysis: Plot the inhibitor concentration versus the signal to generate a dose-response curve and calculate the IC50 or pIC50 value.

Cellular pErk Inhibition Assay

This protocol describes a method to assess the inhibition of Erk phosphorylation in a cellular context.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., human monocytes) in appropriate media.

-

Compound Treatment: Treat the cells with varying concentrations of GSK143 for a specified duration.

-

Cell Stimulation: Stimulate the cells with an appropriate agonist (e.g., anti-IgM for B-cells) to induce the SYK signaling cascade.

-

Cell Lysis: Lyse the cells to release cellular proteins.

-

Detection of pErk: Quantify the levels of phosphorylated Erk (pErk) in the cell lysates using an immunoassay method such as ELISA or Western blotting with a phospho-specific antibody.

-

Data Analysis: Normalize the pErk signal to a loading control (e.g., total Erk or a housekeeping protein) and plot the inhibitor concentration versus the normalized signal to determine the IC50 or pIC50.

Rat Cutaneous Reverse Passive Arthus Reaction

This in vivo model is used to evaluate the anti-inflammatory effects of a compound.

Caption: Workflow for Rat Cutaneous Reverse Passive Arthus Reaction.

Methodology:

-

Animal Preparation: Use male Lewis rats (or another suitable strain).

-

Compound Administration: Administer GSK143 or vehicle orally at various doses one hour prior to the challenge.

-

Induction of Arthus Reaction: Intradermally inject a specific antigen (e.g., ovalbumin) into the paw. After a short interval, intravenously inject the corresponding antibody.

-

Measurement of Inflammation: Measure the resulting paw edema (swelling) at various time points using a plethysmometer.

-

Data Analysis: Calculate the percentage inhibition of edema in the GSK143-treated groups compared to the vehicle-treated group.

Clinical Development Status

A comprehensive search of publicly available clinical trial registries (e.g., ClinicalTrials.gov) and corporate pipelines of GlaxoSmithKline did not yield any information on clinical trials for a compound designated as GSK143. One registered trial for a "GenSci143" in solid tumors was identified, but the sponsor is a different entity, and it cannot be confirmed to be the same molecule. The lack of public information on the clinical development of GSK143 suggests that its progression may have been halted in the preclinical phase or that it was advanced under a different identifier that is not publicly disclosed.

Conclusion

GSK143 is a potent and selective inhibitor of spleen tyrosine kinase with demonstrated efficacy in preclinical in vitro and in vivo models of inflammation. Its favorable oral bioavailability in rats suggests its potential as an orally administered therapeutic. However, the absence of publicly available information regarding its clinical development raises questions about its translational progress. The data and methodologies presented in this whitepaper provide a valuable resource for researchers in the field of SYK inhibition and may serve as a foundation for the development of future SYK-targeting therapeutics.

References

An In-depth Technical Guide to GSK143 Dihydrochloride (CAS: 2341796-81-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK143 dihydrochloride (B599025) is a potent, selective, and orally bioavailable small molecule inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. Its involvement in cellular proliferation, differentiation, and phagocytosis makes it a significant therapeutic target for a range of inflammatory diseases, autoimmune disorders, and certain cancers. This technical guide provides a comprehensive overview of the chemical properties, biological activity, mechanism of action, and experimental protocols related to GSK143 dihydrochloride.

Chemical and Physical Properties

This compound is the salt form of GSK143, which generally offers enhanced water solubility and stability.[1]

| Property | Value | Reference |

| CAS Number | 2341796-81-2 | |

| Molecular Formula | C₁₇H₂₄Cl₂N₆O₂ | [2] |

| Molecular Weight | 415.32 g/mol | [2][3] |

| Synonyms | 2-(((3R,4R)-3-Aminotetrahydro-2H-pyran-4-yl)amino)-4-(p-tolylamino)pyrimidine-5-carboxamide dihydrochloride, GSK 143 dihydrochloride | |

| Appearance | White to beige powder | |

| Purity | ≥97% (HPLC) | |

| Solubility | Water: 2 mg/mL (clear, warmed), 100 mM | [3] |

| DMSO: ≥ 50 mg/mL (120.39 mM), 100 mM | [2][3] | |

| Storage | Store at -20°C, desiccated | [3] |

Biological Activity and Mechanism of Action

GSK143 is a highly selective inhibitor of SYK with a pIC₅₀ of 7.5, which corresponds to an IC₅₀ of 31.6 nM.[4][5] It also effectively inhibits the downstream signaling molecule, phosphorylated Extracellular signal-Regulated Kinase (pErk), with a pIC₅₀ of 7.1 (IC₅₀ = 79.4 nM).[4][5] The inhibitory action of GSK143 on SYK abrogates early signaling events such as SYK phosphorylation and calcium flux.[5] This mechanism underlies its ability to reduce inflammation and prevent the recruitment of immune cells.[4][5]

Kinase Selectivity Profile

GSK143 demonstrates high selectivity for SYK over a panel of other kinases, including those within the same family.[6]

| Kinase | pIC₅₀ | Reference |

| SYK | 7.5 | [4][5] |

| ZAP-70 | 4.7 | [5] |

| LCK | 5.3 | [5] |

| LYN | 5.4 | [5] |

| JAK1 | 5.8 | [5] |

| JAK2 | 5.8 | [5] |

| JAK3 | 5.7 | [5] |

| Aurora B | 4.8 | [5] |

| hERG | 4.7 | [5] |

In Vitro and In Vivo Efficacy

GSK143 has demonstrated significant activity in both cellular assays and animal models of inflammatory diseases.

| Assay/Model | Key Findings | Reference |

| Chronic Lymphocytic Leukemia (CLL) Cells | IC₅₀ of 323 nM for reducing cell number and viability. | [3][5] |

| Bone Marrow-Derived Macrophages | Concentration-dependent reduction of cytokine expression. | [5] |

| Rat Cutaneous Reverse Passive Arthus Reaction | Dose-dependent reduction of inflammation by ~50% at 10 mg/kg and ~70% at 30 mg/kg (oral administration). | [2][5] |

| Mouse Model of Postoperative Ileus | Reduced inflammation and prevented immune cell recruitment in the intestinal muscularis at doses of 0.1-10 mg/kg (oral). | [2][5] |

| Chronic HDM-induced Allergic Airways Inflammation (mice) | Efficacious at a dose of 30 mg/kg/day (oral). |

Pharmacokinetic Profile in Rats

| Parameter | Value (iv of 1 mg/kg; po of 3 mg/kg) | Reference |

| Half-life (T₁/₂) | 4.2 hours | [2] |

| Clearance | 16 mL/min/kg | [2] |

| Bioavailability | 30% | [2] |

| Volume of Distribution (Vss) | 4.1 L/kg | [2] |

Signaling Pathway

GSK143 inhibits the SYK signaling pathway, which is critical for immune cell function. Upon activation of cell surface receptors (e.g., B-cell receptor, Fc receptor), SYK is recruited and activated, leading to a downstream signaling cascade that includes the activation of the MAPK/ERK pathway. GSK143's inhibition of SYK blocks these downstream events.

Caption: GSK143 inhibits SYK phosphorylation, blocking downstream signaling including pErk activation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for this compound.

Cell Viability Assay in Chronic Lymphocytic Leukemia (CLL) Cells

This protocol determines the effect of GSK143 on the viability of CLL cells.

Caption: Workflow for determining the IC50 of GSK143 in CLL cells.

Methodology:

-

Cell Isolation and Culture: Isolate primary CLL cells from patient samples using standard density gradient centrifugation. Culture the cells in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).

-

Treatment: Seed the CLL cells in 96-well plates. Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 10 nM to 10,000 nM.[2] Add the GSK143 solutions to the cells.

-

Incubation: Incubate the plates for 3 days.[2] The treatment is refreshed every 24 hours by replacing the medium with fresh medium containing the appropriate concentration of GSK143.[2]

-

Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTS assay or CellTiter-Glo® Luminescent Cell Viability Assay.

-

Data Analysis: Determine the concentration of GSK143 that inhibits cell viability by 50% (IC₅₀) by plotting the percentage of viable cells against the log concentration of GSK143 and fitting the data to a four-parameter logistic curve. The reported IC₅₀ for GSK143 in CLL cells is 323 nM.[2][5]

Cytokine Expression in Bone Marrow-Derived Macrophages (BMDMs)

This protocol assesses the effect of GSK143 on cytokine production in macrophages.

Methodology:

-

BMDM Generation: Isolate bone marrow cells from mice and differentiate them into macrophages by culturing in the presence of M-CSF.

-

Treatment: Pre-incubate the mature BMDMs with various concentrations of this compound (0.1-10 µM) for 30 minutes.[5]

-

Stimulation: Stimulate the cells with an appropriate agonist (e.g., lipopolysaccharide [LPS]) to induce cytokine production.

-

Cytokine Measurement: Collect the cell culture supernatants after a suitable incubation period and measure the levels of various cytokines (e.g., TNF-α, IL-6) using an ELISA or a multiplex cytokine assay.

-

Data Analysis: Analyze the data to determine the concentration-dependent effect of GSK143 on cytokine expression.

In Vivo Rat Cutaneous Reverse Passive Arthus Reaction

This animal model evaluates the in vivo anti-inflammatory efficacy of GSK143.

Methodology:

-

Animal Model: Use appropriate rat strains for the Arthus reaction model.

-

Sensitization: Induce the reverse passive Arthus reaction by intradermally injecting an antibody (e.g., anti-ovalbumin) into the rat's skin.

-

Treatment: Administer this compound orally at various doses (e.g., 3, 10, 30, 100 mg/kg) one hour before the antigen challenge.[2]

-

Antigen Challenge: Intravenously inject the corresponding antigen (e.g., ovalbumin) to trigger the inflammatory reaction at the sensitized skin site.

-

Assessment: Measure the resulting edema and inflammatory response at the injection site over time. This can be quantified by measuring the extravasation of a co-injected dye (e.g., Evans blue) or by histological analysis of the tissue.

-

Data Analysis: Compare the inflammatory response in GSK143-treated animals to that in vehicle-treated controls to determine the dose-dependent inhibitory effect.

Conclusion

This compound is a highly potent and selective SYK inhibitor with demonstrated efficacy in both in vitro and in vivo models of inflammation and cancer. Its favorable pharmacokinetic profile and oral bioavailability make it a promising candidate for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working with this compound.

References

In-Depth Technical Guide to GSK143 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GSK143 dihydrochloride (B599025), a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK). This document details its core molecular properties, mechanism of action, and relevant experimental data and protocols to support its application in research and development.

Core Molecular and Pharmacological Data

GSK143 dihydrochloride is a small molecule inhibitor with a molecular weight of 415.32 g/mol . It is recognized for its high selectivity for SYK, a key non-receptor tyrosine kinase involved in the signal transduction of various immune cells.[1] The compound is orally active and has demonstrated efficacy in various in vivo models of inflammation.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with this compound.

| Parameter | Value | Notes | Source(s) |

| Molecular Weight | 415.32 g/mol | Dihydrochloride salt form | |

| Chemical Formula | C₁₇H₂₄Cl₂N₆O | Dihydrochloride salt form | |

| CAS Number | 2341796-81-2 | Dihydrochloride salt form | |

| SYK Inhibition (pIC₅₀) | 7.5 | pIC₅₀ is the negative log of the IC₅₀ in molar concentration. | [1] |

| pErk Inhibition (pIC₅₀) | 7.1 | Inhibition of phosphorylated Erk, a downstream target of SYK. | [1] |

| CLL Cell IC₅₀ | 323 nM | Half-maximal inhibitory concentration in Chronic Lymphocytic Leukemia cells. | [1] |

| ZAP-70 Inhibition (pIC₅₀) | 4.7 | A measure of selectivity against a related kinase. | [1] |

| LCK Inhibition (pIC₅₀) | 5.3 | A measure of selectivity against another related kinase. | [1] |

| LYN Inhibition (pIC₅₀) | 5.4 | A measure of selectivity against another related kinase. | [1] |

| JAK1/2/3 Inhibition (pIC₅₀) | 5.8 / 5.8 / 5.7 | A measure of selectivity against Janus kinases. | [1] |

Mechanism of Action and Signaling Pathway

GSK143 is a potent inhibitor of Spleen Tyrosine Kinase (SYK). SYK plays a critical role in the signaling pathways of various immune cells, including B cells and mast cells.[3] Upon activation of immunoreceptors, such as the B-cell receptor, SYK is recruited and activated, initiating a downstream signaling cascade. This cascade involves the phosphorylation of numerous substrates, leading to the activation of pathways such as the MAPK/ERK pathway and the mobilization of intracellular calcium. These events ultimately result in cellular responses like proliferation, differentiation, and the release of inflammatory mediators.[1][3]

GSK143 exerts its effect by inhibiting the kinase activity of SYK. This action abrogates early signaling events, including the autophosphorylation of SYK and the subsequent phosphorylation of its downstream targets.[1] By blocking SYK, GSK143 effectively dampens the inflammatory response and can induce apoptosis in SYK-dependent cancer cells, such as those in chronic lymphocytic leukemia.

SYK Signaling Pathway and GSK143 Inhibition

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of GSK143. These are generalized procedures and should be adapted based on specific experimental needs.

In Vitro Kinase Assay for IC₅₀ Determination

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of GSK143 against recombinant SYK enzyme.

Materials:

-

Recombinant human SYK enzyme

-

This compound

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

SYK-specific peptide substrate

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

DMSO

-

White, opaque 384-well assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC₅₀ determination (e.g., 10-point, 3-fold serial dilution starting from 100 µM).

-

Assay Plate Setup: Add 1 µL of the serially diluted GSK143 or DMSO (vehicle control) to the wells of a 384-well plate.

-

Enzyme Addition: Dilute the recombinant SYK enzyme to the desired working concentration in cold kinase buffer. Add 2 µL of the diluted enzyme to each well.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP at their final desired concentrations (e.g., Km for ATP).

-

Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination and ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This will convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the GSK143 concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Cell Viability Assay (MTT-based)

This protocol outlines a method to assess the effect of GSK143 on the viability of a cell line, such as chronic lymphocytic leukemia (CLL) cells.

Materials:

-

CLL cell line (e.g., MEC-1)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well clear-bottom plates

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed the CLL cells into a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of GSK143 in complete medium. Remove the old medium from the wells and add 100 µL of the GSK143 dilutions or medium with DMSO (vehicle control).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the GSK143 concentration to determine the IC₅₀ value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro kinase inhibition assay.

References

Preclinical Profile of GSK143 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK143 dihydrochloride (B599025) is a potent and highly selective, orally active inhibitor of spleen tyrosine kinase (SYK).[1][2][3][4] SYK is a key mediator of signaling pathways involved in inflammation and immune responses, making it an attractive therapeutic target for a range of autoimmune and inflammatory diseases, as well as certain hematological malignancies.[5] This technical guide provides a comprehensive overview of the preclinical data available for GSK143 dihydrochloride, with a focus on its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile.

Mechanism of Action

GSK143 exerts its pharmacological effects through the direct inhibition of spleen tyrosine kinase (SYK), a non-receptor tyrosine kinase crucial for signal transduction downstream of various immune receptors, including B-cell receptors (BCRs) and Fc receptors.[3] By inhibiting SYK, GSK143 effectively abrogates early signaling events such as SYK phosphorylation and subsequent calcium mobilization.[2] This leads to a reduction in the activation of downstream pathways, including the Erk signaling cascade, and ultimately suppresses the activation of immune cells like mast cells, macrophages, and B-cells, preventing the release of inflammatory mediators.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of GSK143.

Table 1: In Vitro Potency and Selectivity

| Target | Assay Type | Value Type | Value | Reference |

| SYK | Kinase Assay | pIC50 | 7.5 | [1][2][4] |

| pErk | Cellular Assay | pIC50 | 7.1 | [1][2][4] |

| Chronic Lymphocytic Leukemia (CLL) Cells | Cell Viability | IC50 | 323 nM | [2] |

| ZAP-70 | Kinase Assay | pIC50 | 4.7 | [2] |

| LCK | Kinase Assay | pIC50 | 5.3 | [2] |

| LYN | Kinase Assay | pIC50 | 5.4 | [2] |

| JAK1 | Kinase Assay | pIC50 | 5.8 | [2] |

| JAK2 | Kinase Assay | pIC50 | 5.8 | [2] |

| JAK3 | Kinase Assay | pIC50 | 5.7 | [2] |

| Aurora B | Kinase Assay | pIC50 | 4.8 | [2] |

| hERG | Ion Channel Assay | pIC50 | 4.7 | [2] |

Table 2: In Vivo Efficacy

| Model | Species | Dosing | Effect | Reference |

| Cutaneous Reverse Passive Arthus Reaction | Rat | 10 mg/kg (oral) | ~50% reduction in reaction | [2] |

| Cutaneous Reverse Passive Arthus Reaction | Rat | 30 mg/kg (oral) | ~70% reduction in reaction | [2] |

| Intestinal Inflammation | Mouse | 1 mg/kg (oral) | Reduced inflammation and immune cell recruitment | [2] |

Table 3: Pharmacokinetic Parameters in Rats

| Parameter | Route | Dose | Value | Reference |

| T1/2 | IV / Oral | 1 mg/kg / 3 mg/kg | 4.2 hours | [2] |

| Clearance | IV | 1 mg/kg | 16 mL/min/kg | [2] |

| Bioavailability | Oral | 3 mg/kg | 30% | [2] |

| Vss | IV | 1 mg/kg | 4.1 L/kg | [2] |

Experimental Protocols

Detailed experimental protocols for the key preclinical studies are outlined below.

In Vitro Kinase and Cellular Assays

SYK Kinase Inhibition Assay (General Protocol)

A radiometric kinase assay is a standard method for determining the inhibitory activity of a compound against a specific kinase.

Cell Viability Assay in Chronic Lymphocytic Leukemia (CLL) Cells (General Protocol)

Cell viability can be assessed using various methods, such as the MTT or MTS assay, which measure the metabolic activity of viable cells.

-

Cell Culture: CLL cells are seeded in 96-well plates and cultured in appropriate media.

-

Compound Treatment: Cells are treated with GSK143 at various concentrations (e.g., 10 nM to 10,000 nM) for a specified duration (e.g., 72 hours, with daily dosing).[2]

-

Reagent Addition: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: A solubilizing agent is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured using a plate reader at a specific wavelength.

-

Analysis: The IC50 value, the concentration at which 50% of cell viability is inhibited, is calculated from the dose-response curve.

In Vivo Models

Rat Cutaneous Reverse Passive Arthus Reaction

This model is used to evaluate the in vivo anti-inflammatory activity of compounds in an immune complex-mediated inflammatory setting.[6]

-

Animal Dosing: Rats are orally administered with GSK143 or a vehicle control one hour before the inflammatory challenge.[2]

-

Induction of Reaction: An antigen (e.g., ovalbumin) is injected intravenously. This is followed by an intradermal injection of the corresponding antibody into the skin, which initiates an immune complex-mediated inflammatory reaction.

-

Assessment of Inflammation: The extent of the inflammatory response is quantified. This can be done by measuring the diameter and thickness of the resulting edema or by quantifying vascular leakage through the extravasation of an intravenously injected dye like Evans blue.

-

Data Analysis: The inhibitory effect of GSK143 is determined by comparing the inflammatory response in the treated group to that of the vehicle control group.

Conclusion

The preclinical data for this compound demonstrate that it is a potent and selective SYK inhibitor with efficacy in in vitro and in vivo models of inflammation and B-cell malignancies. Its oral bioavailability and favorable pharmacokinetic profile in rats support its potential for further development as a therapeutic agent for immune-mediated diseases. The detailed methodologies and summarized data presented in this guide provide a valuable resource for researchers and drug development professionals working in this area.

References

- 1. Inhibition of immune-complex mediated dermal inflammation in rats following either oral or topical administration of a small molecule C5a receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. SIMULTANEOUS PASSIVE CUTANEOUS ANAPHYLAXIS AND ARTHUS REACTIONS IN MOUSE, RAT AND GUINEA-PIG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in understanding spleen tyrosine kinase (SYK) in human biology and disease, with a focus on fostamatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of GSK143, a highly potent, selective and orally efficacious spleen tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GSK143 Dihydrochloride In Vitro Assays

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro activity of GSK143 dihydrochloride, a potent and selective spleen tyrosine kinase (SYK) inhibitor.

Introduction

GSK143 is an orally active and highly selective inhibitor of spleen tyrosine kinase (SYK), a key enzyme in the signal transduction of various immune cells.[1][2][3] SYK plays a crucial role in downstream signaling of immunoreceptors, such as B-cell receptors (BCRs), making it a significant therapeutic target for autoimmune diseases, inflammatory disorders, and certain hematological malignancies.[4] this compound, the salt form of the compound, generally offers enhanced water solubility and stability.[3] These protocols outline biochemical and cell-based assays to characterize the inhibitory activity of GSK143.

Data Presentation

Biochemical Activity of GSK143

| Target | Parameter | Value | Notes |

| SYK | pIC50 | 7.5 | Potent inhibition of spleen tyrosine kinase.[1][5] |

| Phosphorylated Erk (pErk) | pIC50 | 7.1 | Inhibition of a downstream signaling molecule.[1][5] |

| ZAP-70 | pIC50 | 4.7 | Greater than 600-fold selectivity for SYK over ZAP-70.[1][3] |

| LCK | pIC50 | 5.3 | Off-target kinase activity.[1] |

| LYN | pIC50 | 5.4 | Off-target kinase activity.[1] |

| JAK1/2/3 | pIC50 | 5.8/5.8/5.7 | Off-target kinase activity.[1] |

| Aurora B | pIC50 | 4.8 | Off-target kinase activity.[1] |

| hERG | pIC50 | 4.7 | Human Ether-à-go-go-Related Gene potassium channel liability.[1] |

Cellular Activity of GSK143

| Cell Line | Assay | Parameter | Value | Notes |

| Chronic Lymphocytic Leukemia (CLL) | Cell Viability | IC50 | 323 nM | After 3 days of treatment.[1][6] |

Signaling Pathway

The following diagram illustrates the central role of SYK in immunoreceptor signaling and its inhibition by GSK143. Upon ligand binding to an immunoreceptor, Src-family kinases phosphorylate Immunoreceptor Tyrosine-based Activation Motifs (ITAMs). SYK is then recruited to these phosphorylated ITAMs, leading to its activation and the initiation of downstream signaling cascades that regulate cellular responses.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Highly selective SYK inhibitor, GSK143, abrogates survival signals in chronic lymphocytic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

- 6. Discovery of GSK143, a highly potent, selective and orally efficacious spleen tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies with GSK143 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design using GSK143 dihydrochloride (B599025), a potent and selective spleen tyrosine kinase (SYK) inhibitor. The following sections detail the mechanism of action, pharmacokinetic properties, and detailed protocols for relevant in vivo models.

Mechanism of Action

GSK143 dihydrochloride is an orally active and highly selective inhibitor of spleen tyrosine kinase (SYK), a key mediator of signal transduction in various immune cells, including B cells, mast cells, and neutrophils.[1] By binding to the ATP-binding site of SYK, GSK143 prevents its phosphorylation and subsequent activation, thereby disrupting downstream signaling cascades.[1] This inhibition ultimately dampens the immune response, reducing the production of inflammatory cytokines and decreasing immune cell activation.[1] GSK143 also inhibits phosphorylated Erk (pErk), a downstream component of the SYK signaling pathway.[2][3][4]

Signaling Pathway of SYK Inhibition by GSK143

Caption: SYK signaling pathway and the inhibitory action of GSK143.

Pharmacokinetics and In Vitro Potency

This compound has been characterized by its in vitro potency and in vivo pharmacokinetic properties in rats.

| Parameter | Value | Species |

| In Vitro Potency | ||

| SYK (pIC50) | 7.5 | - |

| pErk (pIC50) | 7.1 | - |

| CLL Cells (IC50) | 323 nM | Human |

| Pharmacokinetics | ||

| Half-life (T1/2) | 4.2 hours | Rat |

| Clearance | 16 mL/min/kg | Rat |

| Bioavailability (Oral) | 30% | Rat |

| Volume of Distribution (Vss) | 4.1 L/kg | Rat |

Data sourced from MedchemExpress.[2][4]

In Vivo Experimental Protocols

Rat Cutaneous Reverse Passive Arthus Reaction

This model is used to evaluate the anti-inflammatory effects of this compound in an immune complex-mediated inflammatory response.

Caption: Workflow for the rat cutaneous reverse passive Arthus reaction.

-

Animal Model: Male CD rats (175-200 g) are used for this study. Animals should be acclimatized for at least one week before the experiment.

-

This compound Formulation: Prepare a fresh solution of this compound on each experimental day. For oral administration, dissolve the compound in a vehicle such as 10% sucrose (B13894) solution to improve palatability.

-

Dosing: Administer this compound orally at doses of 3, 10, 30, and 100 mg/kg.[2][4] A vehicle control group should be included.

-

Induction of Arthus Reaction: One hour after the oral administration of GSK143 or vehicle, induce the reverse passive Arthus reaction. This can be achieved by an intravenous injection of an antigen (e.g., ovalbumin) followed by an intradermal injection of the corresponding antibody into the paw or a shaved area of the back.

-

Endpoint Measurement: At a predetermined time point after induction (e.g., 4 hours), quantify the inflammatory response. This can be done by measuring the paw thickness with a caliper or by quantifying plasma extravasation using Evans blue dye.

-

Data Analysis: Compare the inflammatory response in the GSK143-treated groups to the vehicle control group. A dose-dependent reduction in inflammation is expected, with approximately 50% and 70% reduction at 10 mg/kg and 30 mg/kg, respectively.[2][4]

Mouse Model of Intestinal Inflammation

This model assesses the efficacy of this compound in reducing inflammation in the gastrointestinal tract.

Caption: Workflow for the mouse intestinal inflammation model.

-

Animal Model: Wild type C57BL/6 mice, 10-12 weeks old, are suitable for this model.[5]

-

This compound Formulation: As described for the rat model, prepare a fresh solution of this compound in a suitable vehicle for oral administration.

-

Dosing: Administer this compound orally at doses of 0.1, 1, 3, and 10 mg/kg.[5] Include a vehicle control group.

-

Induction of Intestinal Inflammation: 1.5 hours after oral administration, induce intestinal inflammation.[2][4] While "intestinal manipulation" is a cited method, a more standardized and reproducible approach would be the use of Dextran Sulfate Sodium (DSS) in drinking water or the adoptive transfer of naive T cells.

-

DSS Model: Administer 2-3% DSS in the drinking water for 5-7 days to induce acute colitis.

-

-

Endpoint Measurement: At the end of the induction period, euthanize the mice and collect the colon.

-

Macroscopic Evaluation: Measure colon length and assess for signs of inflammation.

-

Histological Analysis: Fix the colon tissue in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to evaluate the degree of inflammation, tissue damage, and immune cell infiltration.

-

Immunohistochemistry: Perform immunohistochemical staining for markers of immune cells (e.g., F4/80 for macrophages, CD3 for T cells) to quantify immune cell recruitment to the intestinal muscularis.

-

-

Data Analysis: Compare the macroscopic and microscopic inflammatory scores, as well as the number of infiltrating immune cells, between the GSK143-treated groups and the vehicle control group. GSK143 is expected to reduce inflammation and prevent the recruitment of immune cells in the intestinal muscularis.[2][3][4]

Summary of In Vivo Efficacy

| Model | Species | Dosing (Oral) | Key Findings |

| Cutaneous Reverse Passive Arthus Reaction | Rat | 3, 10, 30, 100 mg/kg | Dose-dependent reduction of inflammation (~50% at 10 mg/kg, ~70% at 30 mg/kg) |

| Intestinal Inflammation | Mouse | 0.1, 1, 3, 10 mg/kg | Reduced inflammation and prevented recruitment of immune cells |

Data sourced from MedchemExpress and TargetMol.[2][4][5]

References

- 1. What are Syk inhibitors and how do they work? [synapse.patsnap.com]

- 2. [PDF] Src-family and Syk kinases in activating and inhibitory pathways in innate immune cells: signaling cross talk. | Semantic Scholar [semanticscholar.org]

- 3. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. targetmol.cn [targetmol.cn]

Application Notes and Protocols for GSK143 Dihydrochloride Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK143 dihydrochloride (B599025) is a potent and highly selective, orally active inhibitor of spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a critical role in the signal transduction of various immune cell receptors, including the B-cell receptor (BCR). In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL), SYK is constitutively active and provides essential pro-survival signals, making it a compelling therapeutic target. Inhibition of SYK with GSK143 has been shown to abrogate these survival signals, leading to a decrease in cell viability and induction of apoptosis in cancer cells.[1][2][3][4][5]

These application notes provide a comprehensive guide for assessing the effect of GSK143 dihydrochloride on cell viability using standard in vitro assays. The protocols detailed below are designed to be adaptable to various B-cell lymphoma and leukemia cell lines.

Mechanism of Action

GSK143 is an ATP-competitive inhibitor of SYK.[3] By binding to the ATP-binding site of the kinase, it prevents the phosphorylation and subsequent activation of SYK. This blockade of SYK activity disrupts downstream signaling pathways crucial for B-cell survival and proliferation, including the Phospholipase C gamma 2 (PLCγ2), Protein Kinase B (AKT), and Extracellular signal-regulated kinase (ERK) pathways.[1][4] Furthermore, SYK inhibition has been shown to downregulate the anti-apoptotic protein Mcl-1, a key factor in the survival of CLL cells.[1][4][6]

Data Presentation

The following tables summarize the key characteristics of this compound and provide a template for presenting cell viability data.

Table 1: this compound Properties

| Property | Value | Reference |

| Target | Spleen Tyrosine Kinase (SYK) | N/A |

| Synonyms | GSK143, GSK 143 | N/A |

| Molecular Formula | C₁₇H₂₂N₆O₂ · 2HCl | N/A |

| Molecular Weight | 415.32 g/mol | N/A |

| Solubility | Soluble in DMSO and water | N/A |

| Storage | Store at -20°C as a solid. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles. | N/A |

Table 2: Example of Cell Viability Data (IC₅₀ Determination)

| Cell Line | This compound Concentration (nM) | % Cell Viability (relative to DMSO control) |

| MEC-1 (CLL) | 0 | 100 |

| 10 | 95 | |

| 50 | 85 | |

| 100 | 70 | |

| 250 | 55 | |

| 323 | 50 (IC₅₀) | |

| 500 | 40 | |

| 1000 | 25 | |

| 5000 | 10 | |

| 10000 | 5 |

Note: The IC₅₀ value of 323 nM in CLL cells has been previously reported.

Experimental Protocols

Two common and reliable methods for assessing cell viability are the MTT and Resazurin (B115843) assays. Both are colorimetric assays that measure the metabolic activity of viable cells.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[7][8]

Materials:

-

This compound

-

Chronic Lymphocytic Leukemia (CLL) cell line (e.g., MEC-1, JVM-3) or other B-cell malignancy cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well flat-bottom cell culture plates

-

MTT solution (5 mg/mL in sterile PBS)[9]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7][9]

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm[7][9]

Procedure:

-

Cell Seeding:

-

Culture cells to 70-80% confluency.

-

Harvest cells and perform a cell count using a hemocytometer or automated cell counter.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[10]

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow cells to adhere and resume logarithmic growth.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).

-

On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 250, 500, 1000, 5000, 10000 nM).

-

Include a vehicle control with the same final concentration of DMSO as the highest drug concentration (typically ≤ 0.1%).

-

Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

-

Incubation:

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

-

MTT Addition and Solubilization:

-

After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[7][9]

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[7][9]

-

Carefully remove the medium containing MTT. For suspension cells, centrifuge the plate at a low speed (e.g., 500 x g for 5 minutes) before aspirating the medium.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

-

Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[7][9]

-

Subtract the background absorbance from a well containing only medium and MTT.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.

-

Protocol 2: Resazurin (AlamarBlue) Assay

This assay uses the blue dye resazurin, which is reduced to the pink and highly fluorescent resorufin (B1680543) by metabolically active cells. This method is generally more sensitive than the MTT assay.

Materials:

-

This compound

-

CLL cell line (e.g., MEC-1, JVM-3) or other B-cell malignancy cell lines

-

Complete cell culture medium

-

96-well opaque-walled plates (to minimize background fluorescence)

-

Resazurin solution (e.g., 0.15 mg/mL in sterile PBS)

-

Multichannel pipette

-

Fluorescence microplate reader with excitation at ~560 nm and emission at ~590 nm

Procedure:

-

Cell Seeding:

-

Follow the same procedure as for the MTT assay (Protocol 1, Step 1). Use an opaque-walled 96-well plate.

-

-

Compound Treatment:

-

Follow the same procedure as for the MTT assay (Protocol 1, Step 2).

-

-

Incubation:

-

Follow the same procedure as for the MTT assay (Protocol 1, Step 3).

-

-

Resazurin Addition:

-

Data Acquisition and Analysis:

-

Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Subtract the background fluorescence from a well containing only medium and resazurin.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.

-

Mandatory Visualizations

Caption: SYK Signaling Pathway and Inhibition by GSK143.

Caption: General workflow for the cell viability assay.

References

- 1. Inhibition of constitutive and BCR-induced Syk activation downregulates Mcl-1 and induces apoptosis in chronic lymphocytic leukemia B cells - PubMed [pubmed.ncbi.nlm.nih.gov]